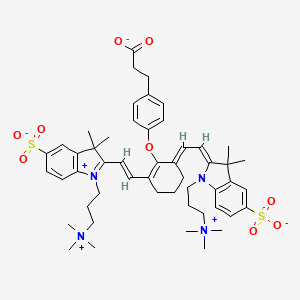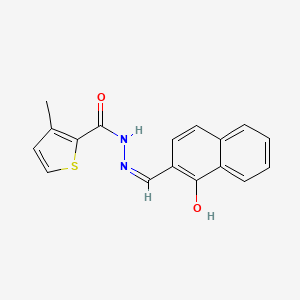
(E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
增殖细胞核抗原抑制剂 I1 (PCNA I1) 是一种靶向增殖细胞核抗原 (PCNA) 的小分子抑制剂。PCNA 是一种参与 DNA 复制和修复的关键蛋白,使其成为抗癌治疗的理想靶点。PCNA I1 选择性地与 PCNA 三聚体结合,稳定其结构并减少染色质相关的 PCNA,从而抑制肿瘤细胞生长并诱导凋亡 .
准备方法
合成路线和反应条件
PCNA I1 的合成涉及多个步骤,从核心骨架的制备开始。核心骨架通常通过一系列缩合和环化反应合成。
工业生产方法
PCNA I1 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高通量合成技术、自动化反应监测和纯化过程,以确保最终产物的高产量和高纯度 .
化学反应分析
反应类型
PCNA I1 经历了各种化学反应,包括:
氧化: PCNA I1 在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可用于修饰 PCNA I1 上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
主要形成的产物
这些反应形成的主要产物包括具有修饰官能团的各种 PCNA I1 衍生物,可以进一步评估其生物活性以及与 PCNA 的结合亲和力 .
科学研究应用
PCNA I1 具有广泛的科学研究应用,包括:
作用机制
PCNA I1 通过与 PCNA 单体之间的界面结合来发挥其作用,稳定同三聚体结构。这种稳定作用会干扰 DNA 复制和修复所需的蛋白质-蛋白质相互作用。通过减少染色质相关的 PCNA,PCNA I1 抑制肿瘤细胞生长并在 S 和 G2/M 期诱导细胞周期停滞 .
相似化合物的比较
PCNA I1 属于一类称为 PCNA 抑制剂的化合物。其他类似的化合物包括:
PCNA I1S: PCNA I1 的衍生物,具有相似的结合亲和力和生物活性.
与这些化合物相比,PCNA I1 的独特之处在于其能够稳定 PCNA 三聚体结构并以纳摩尔浓度选择性地抑制肿瘤细胞生长 .
属性
分子式 |
C17H14N2O2S |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
N-[(Z)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10- |
InChI 键 |
NZWTWRNHYZNWNW-ZDLGFXPLSA-N |
手性 SMILES |
CC1=C(SC=C1)C(=O)N/N=C\C2=C(C3=CC=CC=C3C=C2)O |
规范 SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



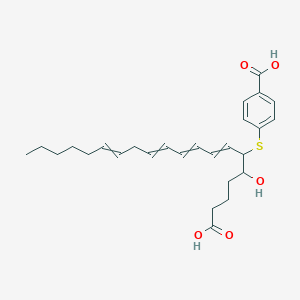
![4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B10752172.png)

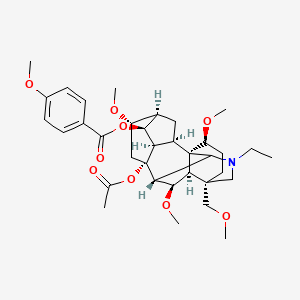


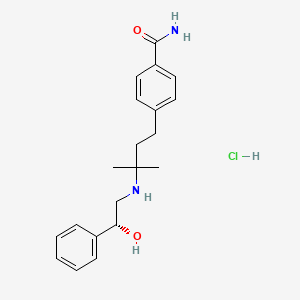
![2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10752214.png)
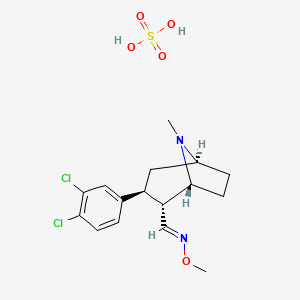
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752219.png)
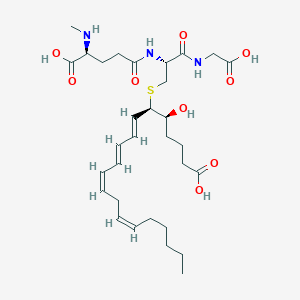
![(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B10752232.png)
